molecular formula C14H9N7OS B2478015 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396785-99-1

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2478015
CAS No.: 1396785-99-1
M. Wt: 323.33
InChI Key: KGPUZVINSDLTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and materials science research. It features a molecular structure that incorporates both a 2-phenyl-2H-tetrazole and a benzo[c][1,2,5]thiadiazole moiety, linked by a carboxamide group. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, which can profoundly influence the pharmacokinetic and binding properties of a molecule . Tetrazole derivatives are extensively investigated for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects . The benzothiadiazole scaffold is another privileged structure in drug discovery and materials research, with applications noted in the development of compounds for various therapeutic areas . The fusion of these two distinct heterocyclic systems into a single molecule creates a complex scaffold that may be explored for its electronic properties, potential as a kinase inhibitor, or as a building block in the synthesis of more advanced polymeric materials. Researchers can utilize this compound as a key intermediate or as a novel core structure for developing new chemical entities. The product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N7OS/c22-14(15-10-7-4-8-11-12(10)19-23-18-11)13-16-20-21(17-13)9-5-2-1-3-6-9/h1-8H,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPUZVINSDLTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of the tetrazole and carboxamide functionalities. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-2-phenyl-2H-tetrazole with benzo[c][1,2,5]thiadiazole-4-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide is its anticancer properties. Research indicates that compounds containing thiadiazole and tetrazole moieties exhibit promising anticancer activities. For instance, derivatives based on these structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study demonstrated that derivatives of the compound significantly reduced cell viability in A172 and H4 cancer cell lines at varying concentrations, suggesting a dose-dependent response to treatment . The mechanism of action is believed to involve disruption of DNA replication processes, which is critical in cancer cell growth inhibition.

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Thiadiazole derivatives have been recognized for their broad-spectrum antimicrobial activity against bacteria and fungi. The unique structure of this compound may enhance its interaction with microbial targets.

Research Findings:
Studies have indicated that similar compounds can inhibit bacterial growth by targeting specific cellular mechanisms, which could be exploited in developing new antibiotics . The ability to disrupt microbial biofilms further adds to its potential as a therapeutic agent against resistant infections.

Antitubercular Activity

Recent investigations into the antitubercular properties of thiadiazole derivatives have highlighted their potential as candidates for treating tuberculosis. The electronic structure of these compounds may influence their efficacy against Mycobacterium tuberculosis.

Case Study:
Research has shown that certain nitro-substituted heteroaromatic carboxamides exhibit significant activity against multiple strains of Mycobacterium tuberculosis, suggesting that modifications to the thiadiazole framework could yield effective antitubercular agents .

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its applications. The compound's ability to interact with various biological targets can lead to the development of more effective therapeutic strategies.

Table 1: Mechanisms of Action

MechanismDescription
DNA InterferenceDisruption of DNA replication processes in cancer cells
Enzyme InhibitionInhibition of enzymes critical for microbial survival
Apoptosis InductionTriggering programmed cell death in malignant cells
Biofilm DisruptionPreventing biofilm formation in bacterial infections

Mechanism of Action

The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit key enzymes or receptors involved in disease processes. The benzo[c][1,2,5]thiadiazole moiety is known to interact with hypoxia-inducible factors (HIFs), which play a crucial role in cancer cell survival and proliferation under low oxygen conditions . Additionally, the tetrazole ring can enhance the compound’s binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogues with Benzothiadiazole Moieties

  • Oligothiophene-Benzo[c][1,2,5]thiadiazole Bioconjugates (): Structure: Incorporate benzo[c][1,2,5]thiadiazole linked to oligothiophenes via ester linkages. Application: Used in phototheranostics due to strong absorption/emission in the visible-NIR range. Comparison: The tetrazole-carboxamide in the target compound may reduce optical activity compared to oligothiophenes but could improve solubility for biological applications.

Thiazole/Thiadiazole Carboxamides

  • N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides (): Structure: 2-(4-pyridinyl)thiazole-5-carboxamide derivatives. Synthesis: Carboxylate intermediates coupled with amines using classic reagents (e.g., EDCI/HOBt).
  • N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamides (): Structure: Thiadiazole-thione-carboxamide derivatives. Comparison: The tetrazole in the target compound replaces the thiadiazole-thione, likely reducing sulfur-related toxicity and enhancing metabolic stability .

Anticancer Thiazole Derivatives

  • 4-Methyl-2-Phenylthiazole-5-Carboxamide Derivatives (): Structure: Thiazole-carboxamides with hydrazine and thiadiazole side chains. Activity: Compounds 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL) showed potent activity against HepG-2 cells.

Tetrazole vs. Carboxylic Acid Bioisosteres

  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () :
    • Structure : Thiadiazole-isoxazole-benzamide hybrid.
    • Comparison : The tetrazole-carboxamide in the target compound provides a more stable bioisostere than carboxylic acid derivatives, reducing ionization at physiological pH and enhancing cell membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Functional Groups Potential Applications Notable Data Reference
Target Compound Benzothiadiazole-tetrazole Tetrazole-carboxamide Anticancer, optoelectronics Inferred from analogs
Oligothiophene-Benzo[c][1,2,5]thiadiazole Benzothiadiazole-oligothiophene Ester-linked oligothiophenes Phototheranostics Strong NIR absorption
2-(4-Pyridinyl) Thiazole-5-carboxamides Thiazole-pyridine Carboxamide Kinase inhibition IC50 not reported
4-Methyl-2-phenylthiazole-5-carboxamides Thiazole-hydrazine Thiadiazole side chains Anticancer (HepG-2) IC50 = 1.61–1.98 µg/mL

Key Findings and Implications

  • Structural Advantages : The benzothiadiazole-tetrazole combination offers synergistic electronic effects (electron deficiency + bioisosterism), making the compound suitable for dual therapeutic and material applications.
  • Anticancer Potential: Structural similarity to thiazole-carboxamides () suggests possible activity against HepG-2, though experimental validation is needed.
  • Synthesis Challenges : Tetrazole formation may require nitrile cycloaddition under high-pressure conditions, contrasting with simpler thiazole/thiadiazole syntheses .

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzo[c][1,2,5]thiadiazole moiety and a tetrazole structure, which are known for their diverse biological activities. The molecular formula is C15_{15}H12_{12}N6_{6}S, with a molecular weight of 323.34 g/mol . The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzo[c][1,2,5]thiadiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Tetrazole and Carboxamide Functionalities : The reaction often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired compound .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. In particular, it demonstrated an IC50_{50} value lower than that of standard chemotherapeutic agents in tests against A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cells .
Cell LineIC50_{50} Value (µM)Reference
A431< 10
A549< 15
U251< 20

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Key Enzymes : The benzo[c][1,2,5]thiadiazole moiety interacts with hypoxia-inducible factors (HIFs), which are crucial for tumor survival under low oxygen conditions.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by changes in cell cycle progression and activation of apoptotic markers .

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

  • Study on A431 Cells :
    • Researchers observed that at concentrations of 1 to 4 μM, the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
    • Western blot analyses confirmed downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other benzothiazole derivatives, this compound showed superior antitumor activity due to its unique structural features that enhance binding affinity to target proteins involved in cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.